3,4-Dimethoxybiphenyl
Overview
Description
3,4-Dimethoxybiphenyl: is an organic compound with the molecular formula C14H14O2 . It is a derivative of biphenyl, where two methoxy groups are attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Mode of Action
It is known that the mechanisms of action of an antimicrobial can happen in several ways: through its interaction with the cell wall, through the plasma membrane, in protein synthesis, causing inhibitions in the synthesis of dna and rna, and interfering with the metabolism of folic acid .
Biochemical Pathways
It is known that the meta-cleavage pathway for catechol is one of the major routes for the microbial degradation of aromatic compounds .
Pharmacokinetics
The molecular formula of 3,4-Dimethoxybiphenyl is C14H14O2, with an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of various compounds .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These changes are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of dose-dependent studies to determine the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways are crucial for the detoxification and excretion of this compound, ensuring its removal from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Dimethoxybiphenyl involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid and hypophosphorous acid . The reaction proceeds through a diazotization process followed by a reduction step .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield biphenyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like and in the presence of catalysts are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of halogenated biphenyls.
Scientific Research Applications
3,4-Dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
- 3,3’-Dimethoxybiphenyl
- 4,4’-Dimethoxybiphenyl
- 3,4’-Dimethoxybiphenyl
Comparison: 3,4-Dimethoxybiphenyl is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and reactivity patterns .
Properties
IUPAC Name |
1,2-dimethoxy-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOBRBMNPKVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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